2-(Acetylamino)-2-deoxy-A-D-glucopyranose 2-(Acetylamino)-2-deoxy-A-D-glucopyranose N-acetyl-alpha-D-glucosamine is an N-acetyl-D-glucosamine that has alpha-configuration at the anomeric centre.
The N-acetyl derivative of glucosamine.
Brand Name: Vulcanchem
CAS No.: 10036-64-3
VCID: VC0167408
InChI: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1O)CO)O)O
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol

2-(Acetylamino)-2-deoxy-A-D-glucopyranose

CAS No.: 10036-64-3

Main Products

VCID: VC0167408

Molecular Formula: C8H15NO6

Molecular Weight: 221.21 g/mol

2-(Acetylamino)-2-deoxy-A-D-glucopyranose - 10036-64-3

CAS No. 10036-64-3
Product Name 2-(Acetylamino)-2-deoxy-A-D-glucopyranose
Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1
Standard InChIKey OVRNDRQMDRJTHS-PVFLNQBWSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1O)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1O)CO)O)O
Description N-acetyl-alpha-D-glucosamine is an N-acetyl-D-glucosamine that has alpha-configuration at the anomeric centre.
The N-acetyl derivative of glucosamine.
PubChem Compound 82313
Last Modified Nov 11 2021
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